molecular formula C20H21FN6O2 B13899209 (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione

(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione

Cat. No.: B13899209
M. Wt: 396.4 g/mol
InChI Key: ZQTNTFAUQJEQHU-BLLLJJGKSA-N
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Description

(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[155217,1102,6020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.

    Introduction of functional groups: Fluorination and methylation are carried out using specific reagents under controlled conditions.

    Purification: The final product is purified using techniques such as chromatography.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its pentacyclic structure makes it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pentacyclic structures with different functional groups. For example:

The uniqueness of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione lies in its specific functional groups and the resulting biological and chemical properties.

Properties

Molecular Formula

C20H21FN6O2

Molecular Weight

396.4 g/mol

IUPAC Name

(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione

InChI

InChI=1S/C20H21FN6O2/c1-12-8-22-19(28)15-9-23-27-6-4-17(24-18(15)27)26-5-2-3-16(26)14-7-13(21)11-25(10-12)20(14)29/h4,6-7,9,11-12,16H,2-3,5,8,10H2,1H3,(H,22,28)/t12-,16+/m0/s1

InChI Key

ZQTNTFAUQJEQHU-BLLLJJGKSA-N

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=CC(=CN(C1)C5=O)F

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCCC4C5=CC(=CN(C1)C5=O)F

Origin of Product

United States

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